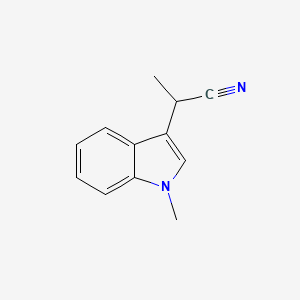
2-(1-Methyl-1H-indol-3-yl)propanenitrile
Descripción general
Descripción
“2-(1-Methyl-1H-indol-3-yl)propanenitrile” is a chemical compound with the CAS Number: 176688-64-5 . It has a linear formula of C12H12N2 . The compound appears as a yellow to brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H12N2/c1-9(7-13)11-8-14(2)12-6-4-3-5-10(11)12/h3-6,8-9H,1-2H3 . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule .Physical and Chemical Properties Analysis
The compound has a molecular weight of 184.24 . It is a yellow to brown solid at room temperature . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Substances
2-(1-Methyl-1H-indol-3-yl)propanenitrile derivatives are used in the synthesis of a variety of heterocyclic substances. These derivatives have shown promising antimicrobial activities against various bacteria and yeast. Specific compounds synthesized include indolyl-5-amino-2-phenyl-1,2,3-triazoles and cyanoacetamides, among others, demonstrating significant antimicrobial properties (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Domino Synthesis Protocols
In scientific research, domino synthesis protocols involving this compound are employed for the efficient and clean synthesis of complex molecules. These methods offer advantages like high yields, simple work-up procedures, and short reaction times. An example includes the synthesis of polysubstituted 4H-pyran derivatives, which are achieved via a one-pot three-component reaction (Sivakumar, Kanchithalaivan, & Kumar, 2013).
Corrosion Inhibition
This chemical is also studied for its role in corrosion inhibition. For instance, certain derivatives have been investigated for inhibiting the corrosion of tin in sodium chloride solutions. The inhibition mechanism involves adsorption on the metal surface without altering the corrosion process (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Anticancer Activity
Compounds derived from this compound have been synthesized and tested for their anticancer activity. For example, microwave-assisted synthesis of certain derivatives was evaluated against various human cancer cell lines, showing potential as anticancer agents (Hadiyal et al., 2020).
Organic Anode Catalysts
Derivatives of this compound have been explored as organic-based metal-free catalysts, vital for fuel cell commercialization. These derivatives show potential in applications like glucose electrooxidation in fuel cells (Hamad et al., 2021).
Synthesis of Biheteroaryl Structural Motifs
This compound is used in the synthesis of novel biheteroaryl structural motifs. These are achieved through efficient acid-catalyzed cascade reactions, which are significant for their substrate diversity and operational competence (Balwe et al., 2019).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
The compound has a hazard statement of H302, indicating it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9(7-13)11-8-14(2)12-6-4-3-5-10(11)12/h3-6,8-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHJNKXEFNBGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


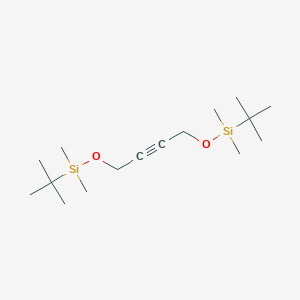
![Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317985.png)
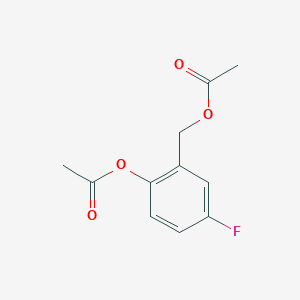
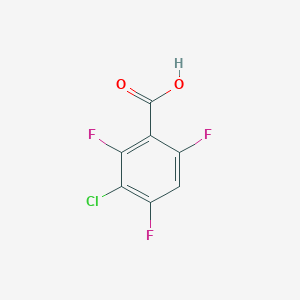
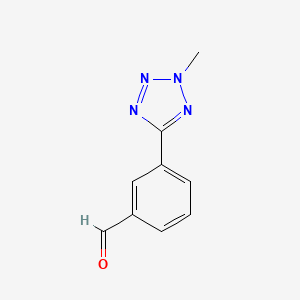
![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)
![2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol](/img/structure/B6318015.png)
![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)

![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine, 95%](/img/structure/B6318040.png)
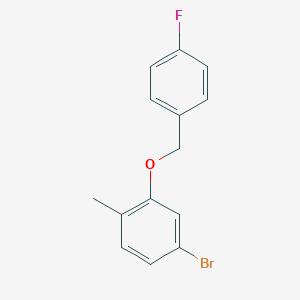
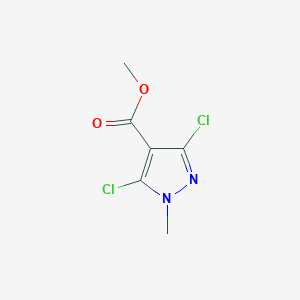
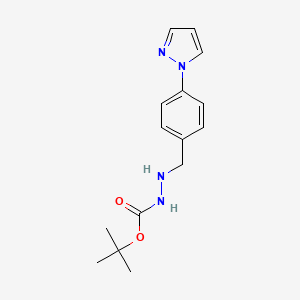
![2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid](/img/structure/B6318087.png)
